4-(tert-Butyl)picolinimidamide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers pursuing kinase or FoxO-1 inhibitors face unwanted side reactions at C3/C5 of the pyridine ring. 4-(tert-Butyl)picolinimidamide (CAS 949077-33-2) solves this: the sterically bulky 4-tert-butyl group shields adjacent positions, enabling cleaner regioselective functionalization at the 2-imidamide versus 3- or 5-substituted analogs. • Benchmark: Log P = 1.68, Log S = -3.0 (0.213 mg/mL) for data-driven ADME optimization • Patent-validated: Referenced in KR20200056685A for therapeutic programs • Supply: Available as free base (≥98%) or HCl salt (≥95%) from BenchChem

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13675586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)picolinimidamide
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC=C1)C(=N)N
InChIInChI=1S/C10H15N3/c1-10(2,3)7-4-5-13-8(6-7)9(11)12/h4-6H,1-3H3,(H3,11,12)
InChIKeyAWJDGAUURTWYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)picolinimidamide: A Unique Chemical Entity


4-(tert-Butyl)picolinimidamide (CAS 949077-33-2; free base) and its hydrochloride salt (CAS 949010-62-2) belong to the class of picolinimidamides—heterocyclic amidines featuring a pyridine core substituted with an imidamide group at the 2-position [1]. The defining structural feature is the tert-butyl substituent at the 4-position of the pyridine ring, which confers distinct steric and electronic properties compared to unsubstituted, methyl-, halo-, or regioisomeric tert-butyl analogs . This compound is employed as a versatile intermediate in medicinal chemistry programs targeting kinases, FoxO-1, and other therapeutic pathways [2].

Workflow Medicinal chemistry intermediate for kinase or FoxO-1 pathway studies
Selection 4-tert-butyl steric shield for regioselective functionalization at the 2-imidamide
Context Reported scaffold in patent-protected chemical series; supports SAR exploration

Why 4-(tert-Butyl)picolinimidamide Is Irreplaceable


Generic substitution within the picolinimidamide family is scientifically invalid because the position and nature of the pyridine ring substituent directly govern physicochemical properties, synthetic utility, and biological target engagement [1]. The 4-tert-butyl group introduces substantial steric hindrance that alters reaction trajectories in downstream synthetic transformations—a feature absent in the unsubstituted parent picolinimidamide (CAS 52313-50-5) or 4-methyl analogs . Furthermore, regioisomeric tert-butyl variants (3-, 5-, or 6-position) exhibit different spatial orientations of the bulky group relative to the imidamide pharmacophore, leading to divergent molecular recognition by biological targets. The quantitative evidence below demonstrates that 4-(tert-butyl)picolinimidamide occupies a unique property space that is not interchangeable with any single close analog.

Target
4-(tert-Butyl)picolinimidamide
Unsubstituted or 4-methyl picolinimidamide
May not reproduce steric shielding or lipophilicity-driven target engagement
Target
4-(tert-Butyl) isomer
3-, 5-, or 6-(tert-Butyl) regioisomer
Altered spatial orientation may shift regioselectivity and molecular recognition
Target
Patent-protected FoxO-1 scaffold
Unclaimed picolinimidamide analog
Freedom-to-operate context may differ; requires patent landscape review

4-(tert-Butyl)picolinimidamide: Evidence of Differentiation


Lipophilicity Shift vs. Unsubstituted Picolinimidamide

The introduction of a 4-tert-butyl group substantially increases lipophilicity relative to the unsubstituted parent scaffold. The consensus Log P (o/w) of 4-(tert-butyl)picolinimidamide hydrochloride is calculated as 1.68, as reported by the Bidepharm physicochemical property panel derived from five orthogonal computational methods . In contrast, unsubstituted picolinimidamide (CAS 52313-50-5) has a consensus Log P of approximately 0.42, a difference of +1.26 log units [1]. This ~18-fold increase in partition coefficient predicts markedly different membrane permeability and organic-phase partitioning behavior, directly impacting suitability for cell-based assays or extraction workflows.

Lipophilicity shift
Cross-study comparable
Log P 1.68 vs. ~0.42
Δ = +1.26
Supports membrane permeability and extraction workflow review
Consensus from 5 computational methods; experimental confirmation may strengthen interpretation
Physicochemical profiling Lipophilicity Drug-likeness

Aqueous Solubility: tert-Butyl Effect

The 4-tert-butyl group markedly reduces aqueous solubility compared to the unsubstituted picolinimidamide scaffold. 4-(tert-Butyl)picolinimidamide hydrochloride exhibits an experimental/calculated aqueous solubility of 0.213 mg/mL (0.0010 mol/L; Log S = −3.0), classifying it as 'Soluble' on the Log S scale . The unsubstituted picolinimidamide hydrochloride (CAS 51285-26-8) is significantly more soluble (>10 mg/mL in water), placing it at the 'Highly soluble' boundary [1]. This at least 47-fold solubility difference affects stock solution preparation protocols, maximal assay concentrations, and the risk of compound precipitation in aqueous assay media.

Aqueous solubility
Cross-study comparable
0.213 mg/mL vs. >10 mg/mL
≥47-fold lower
Solvent strategy adjustment may be required for cell-based assays
Computed Log S; DMSO stock preparation review advised
Solubility Formulation In vitro assay compatibility

Steric Bulk Effect on Reactivity

The tert-butyl group at the 4-position provides steric shielding of the pyridine ring that is absent in regioisomeric tert-butyl variants (3-, 5-, or 6-position) and in smaller 4-substituted analogs (e.g., 4-methyl- or 4-chloro-picolinimidamide). This steric effect is explicitly cited by MuseChem as influencing 'the compound's reactivity and selectivity in chemical reactions' . In practical terms, the 4-tert-butyl group retards electrophilic aromatic substitution at the adjacent 3- and 5-positions while leaving the imidamide-bearing 2-position accessible for further functionalization. This regiochemical control is not achievable with 3- or 5-tert-butyl isomers, where the bulky group is either adjacent to the imidamide (3-position) or remote from it (5-position), altering the electronic and steric landscape of the pyridine ring [1].

Steric bulk
Class-level inference
4-position shields C3/C5; 2-imidamide accessible
Regioselective synthetic route context; may differ from 3- or 5-isomers
Vendor technical documentation; downstream product profile to verify
Steric hindrance Synthetic chemistry Building block utility

FoxO-1 Inhibitor Patent Intermediate

The picolinimidamide scaffold, including the 4-(tert-butyl) variant, is explicitly claimed as a core structural motif in patent KR20200056685A, which describes novel compounds for preventing or treating diabetes via FoxO-1 inhibition [1]. The patent discloses that picolinimidamide derivatives reduce insulin resistance by inhibiting FoxO-1 activity. While specific IC50 data for the 4-(tert-butyl) compound are not disclosed in the patent claims, the inclusion of the 4-(tert-butyl)picolinimidamide substructure in the Markush claims establishes its utility as a validated starting point for structure-activity relationship (SAR) exploration in this therapeutic area [1]. In contrast, the unsubstituted picolinimidamide scaffold lacks the steric bulk and lipophilicity required to explore the full chemical space around the FoxO-1 binding pocket [2].

FoxO-1 patent scaffold
Supporting evidence
Covered in KR20200056685A Markush claims
Supports patent-landscape review and lead optimization context
Quantitative target engagement data not publicly available
FoxO-1 inhibition Diabetes therapeutics Medicinal chemistry building block

4-(tert-Butyl)picolinimidamide: Application Scenarios


Lead Optimization for FoxO-1 & Kinase Inhibitors

Research teams pursuing FoxO-1 inhibitors for diabetes or kinase inhibitors that benefit from a lipophilic, sterically shielded pyridine scaffold should select 4-(tert-butyl)picolinimidamide as the preferred intermediate. The tert-butyl group provides the lipophilicity (Log P = 1.68) needed for membrane permeability while maintaining synthetic tractability at the 2-position imidamide . The scaffold's presence in granted patent claims (KR20200056685A) validates its relevance to current therapeutic programs [1].

Regioselective Building Block for Heterocyclic Libraries

Chemists constructing focused libraries of picolinimidamide derivatives should procure the 4-tert-butyl variant specifically when regioselective functionalization at the 2-imidamide position is required without interference at C3 or C5. The steric bulk of the 4-tert-butyl group protects adjacent positions from unwanted side reactions, enabling cleaner product profiles compared to 3- or 5-substituted analogs .

SAR Benchmarking: Solubility & Permeability

For drug discovery programs systematically mapping the relationship between pyridine substitution and ADME properties, 4-(tert-butyl)picolinimidamide serves as a key reference compound. Its quantified solubility (0.213 mg/mL; Log S = −3.0) and lipophilicity (Log P = 1.68) provide concrete benchmarks against which the effects of smaller (4-methyl) or polar (4-chloro, 4-methoxy) substituents can be measured . This enables rational, data-driven selection of substituents for hit-to-lead progression.

Application
Selection Property
Validation Focus
FoxO-1 & kinase lead optimization
Lipophilic, sterically-shielded pyridine scaffold
Target engagement and permeability model review
Regioselective heterocyclic library synthesis
4-tert-butyl steric control at C3/C5
Downstream product purity and reaction trajectory
SAR benchmarking of ADME properties
Quantified solubility (0.213 mg/mL) and lipophilicity (Log P 1.68) reference
Substituent-effect comparison and hit-to-lead selection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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